molecular formula C9H6ClFN2O B13465177 2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one

2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one

Cat. No.: B13465177
M. Wt: 212.61 g/mol
InChI Key: RJJVIEZLPXYSHY-UHFFFAOYSA-N
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Description

2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure

Preparation Methods

The synthesis of 2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one typically involves the reaction of 5-fluoro-1H-pyrrolo[3,2-b]pyridine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical reactivity and biological activity

Properties

Molecular Formula

C9H6ClFN2O

Molecular Weight

212.61 g/mol

IUPAC Name

2-chloro-1-(5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H6ClFN2O/c10-3-7(14)5-4-12-6-1-2-8(11)13-9(5)6/h1-2,4,12H,3H2

InChI Key

RJJVIEZLPXYSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC=C2C(=O)CCl)F

Origin of Product

United States

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